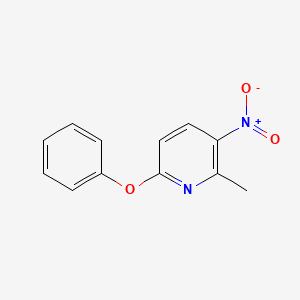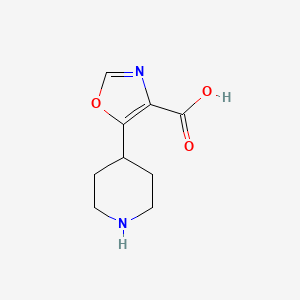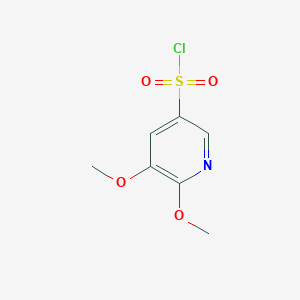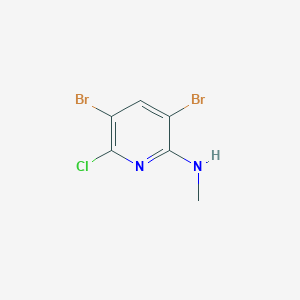
2-Methyl-3-nitro-6-phenoxypyridine
Übersicht
Beschreibung
2-Methyl-3-nitro-6-phenoxypyridine is a chemical compound with the molecular formula C12H10N2O3 . Its molecular weight is 230.22 g/mol .
Synthesis Analysis
The synthesis of 2-Methyl-3-nitro-6-phenoxypyridine can be achieved from 6-Chloro-2-methyl-3-nitropyridine and Phenol . Another method involves the α-Methylation of 2-Methylpyridines .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitro-6-phenoxypyridine is represented by the formula C12H10N2O3 .Wissenschaftliche Forschungsanwendungen
Pesticide Development
Phenoxypyridine compounds have been identified as active scaffolds in the development of pesticides. They exhibit high herbicidal activity against various weeds and are considered bioisosteres of diaryl ethers, offering different properties. For instance, some phenoxypyridine derivatives have shown 100% inhibition rates against specific weed species under certain conditions .
Herbicide Selectivity and Toxicity
The structural framework of phenoxypyridine allows for the creation of herbicides with low toxicity and high selectivity. This is crucial for minimizing environmental impact while effectively targeting unwanted plant growth. The herbicide fomesafen, which targets protoporphyrinogen IX oxidase (PPO), is an example of a compound that benefits from these properties .
3. Metabolic Stability and Cell Membrane Penetration Phenoxypyridines are known for their good lipid solubility, metabolic stability, and ability to penetrate cell membranes. These characteristics make them suitable for pesticide molecules that require long-lasting effects and the ability to reach internal targets within pest organisms .
Bioactive Molecule Design
The phenoxypyridine scaffold is widely introduced into bioactive molecules due to its versatility and effectiveness. It serves as a key component in designing molecules with desired biological activities, including but not limited to herbicidal functions .
Agricultural Crop Protection
Compounds based on phenoxypyridine are used in agricultural settings to protect crops from a variety of pests and diseases. Their efficacy in soil treatment and post-emergence applications highlights their importance in integrated pest management strategies .
Environmental Safety Considerations
Research into phenoxypyridine derivatives also focuses on environmental safety, aiming to develop compounds that degrade efficiently and do not persist in the ecosystem, thereby reducing the potential for phytotoxic effects on succeeding crops .
Molecular Flexibility in Pesticide Design
The molecular flexibility of phenoxypyridines allows for the creation of pesticide molecules that can be tailored to specific targets or modes of action. This adaptability is essential for addressing resistance issues and improving the specificity of pest control measures .
Advancements in Bioisostere Applications
Phenoxypyridine serves as a bioisostere for diaryl ethers, providing an alternative approach in the design of bioactive compounds with potentially improved properties such as increased stability or enhanced activity against target organisms .
MDPI - Advancement of Phenoxypyridine as an Active Scaffold for Pesticides MDPI - Novel Thiazole Phenoxypyridine ResearchGate - Advancement of Phenoxypyridine as an Active Scaffoldfor Pesticides
Zukünftige Richtungen
Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . The advancement of phenoxypyridine as an active scaffold for pesticides has been discussed, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-6-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-11(14(15)16)7-8-12(13-9)17-10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSKZKMHJBACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285914 | |
| Record name | Pyridine, 2-methyl-3-nitro-6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitro-6-phenoxypyridine | |
CAS RN |
28232-35-1 | |
| Record name | Pyridine, 2-methyl-3-nitro-6-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28232-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-methyl-3-nitro-6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)








